molecular formula C17H17N3O5S B2862830 methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate CAS No. 1448057-72-4

methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2862830
CAS No.: 1448057-72-4
M. Wt: 375.4
InChI Key: ISHBUIHZNKWZRL-UHFFFAOYSA-N
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Description

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, sulfonamide, and tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the sulfonamide group: The tetrahydroisoquinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Attachment of the carbamate group: Finally, the sulfonamide intermediate is treated with methyl chloroformate to introduce the carbamate functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to their corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrahydroisoquinoline moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to different aromatic systems.

    Carbamate derivatives: Compounds with carbamate groups attached to various organic frameworks.

Uniqueness

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-25-17(22)19-12-4-6-14(7-5-12)26(23,24)20-13-3-2-11-8-9-18-16(21)15(11)10-13/h2-7,10,20H,8-9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHBUIHZNKWZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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